molecular formula C16H32O3 B1367024 6-Hydroxyhexadecanoic acid CAS No. 58763-57-8

6-Hydroxyhexadecanoic acid

Cat. No. B1367024
CAS RN: 58763-57-8
M. Wt: 272.42 g/mol
InChI Key: DLMIUMCETWCTHV-UHFFFAOYSA-N
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Description

6-Hydroxyhexadecanoic acid, also known as Juniperic acid or 16-Hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid . It is a derivative of palmitic acid, substituted at position 16 by a hydroxy group . This compound is a key monomer of cutin in the plant cuticle and plays a role as a plant metabolite .


Synthesis Analysis

The synthesis of 6-Hydroxyhexadecanoic acid involves the conversion of palmitic acid to juniperic acid by various enzymes, including cytochrome P450 . A synthetic omega oxidation pathway in Saccharomyces cerevisiae has been designed to produce C10 and C12 α, ω-DCAs from renewable sugars and fatty acids by introducing a heterogeneous cytochrome P450 CYP94C1 and cytochrome reductase ATR1 .


Molecular Structure Analysis

The molecular formula of 6-Hydroxyhexadecanoic acid is C16H32O3 . The InChI representation is InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) . The molecular weight is 272.42 g/mol .


Physical And Chemical Properties Analysis

6-Hydroxyhexadecanoic acid is an omega-hydroxy-long-chain fatty acid and a hydroxypalmitic acid . It is a conjugate acid of a 16-hydroxyhexadecanoate .

Scientific Research Applications

Analytical Chemistry Applications

6-Hydroxyhexadecanoic acid has been used as a chemical marker in the determination of lipopolysaccharides. Techniques like gas chromatography-mass spectrometry (GC-MS) have been employed for analyzing its derivatives. These methods are instrumental in characterizing lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

Role in Molecular Studies

In monolayer studies, hydroxyhexadecanoic acids, including 6-Hydroxyhexadecanoic acid, have been used to understand the behavior of molecules with secondary hydrophilic groups. These studies provide insights into the immersion mechanisms and the interfacial behavior of such molecules, which is valuable in understanding surface phenomena and the stability of monomolecular films (Kellner & Cadenhead, 1978), (Kellner & Cadenhead, 1979).

Applications in Lipid Research

Research has been conducted on the occurrence of isomers of dihydroxyhexadecanoic acid in plant cutins and suberins. These studies help in understanding the biosynthesis of these important biopolymers in plants (Holloway & Deas, 1971).

Chemical Synthesis

6-Hydroxyhexadecanoic acid has also been a subject of interest in the field of chemical synthesis. Studies include its synthesis from various chemical routes, providing a basis for the production of this compound in laboratory settings (Nesmeyanov et al., 1960).

Biotechnology Applications

In biotechnology, 6-Hydroxyhexadecanoic acid has been studied for its potential in creating biodegradable polymers. For instance, it can be synthesized directly from cyclohexane by recombinant bacteria, showcasing its potential as a sustainable polymer building block (Bretschneider et al., 2021).

Lipopolysaccharide Analysis

The structural analysis of lipid A from Porphyromonas gingivalis lipopolysaccharide, which involves 6-Hydroxyhexadecanoic acid, has been conducted to elucidate its chemical structure. This research is crucial for understanding the biochemical properties of such bacterial components (Kumada et al., 1995).

Safety And Hazards

According to the safety data sheet, 6-Hydroxyhexadecanoic acid poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials . Personal precautions include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

6-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMIUMCETWCTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311451
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyhexadecanoic acid

CAS RN

58763-57-8
Record name 6-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58763-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PE Kolattukudy, R Croteau, TJ Walton - Plant Physiology, 1975 - academic.oup.com
Long chain dicarboxylic acids are constituents of the protective biopolymers cutin and suberin of plants. Cell-free extracts from the excised epidermis of Vicia faba leaves catalyzed …
Number of citations: 29 academic.oup.com
T Liu - 2015 - rave.ohiolink.edu
… In addition to direct condensation reactions, hydroxyl acids (15-hydroxyhexanoic acid, 12-hydroxyhexadecanoic acid, 10-hydroxydodecanoic acid and 6-hydroxyhexadecanoic acid) (…
Number of citations: 2 rave.ohiolink.edu
SG Patnekar - 1966 - lib.unipune.ac.in
… The removal of ether gave solid acid, mp 93-94, superimposible IR spectrum with the starting hydroxy acid; mixed mp with the ;6-hydroxyhexadecanoic acid remained undepressed. …
Number of citations: 0 lib.unipune.ac.in
X Liao, X Shi, H Hu, X Han, K Jiang, Y Liu, G Xiong - Metabolites, 2022 - mdpi.com
… On the other hand, ricionleic acid, proline, uric acid and 6-hydroxyhexadecanoic acid were significantly enriched in the negative ion mode in the Taihe silky fowl (Figure 6B). These …
Number of citations: 4 www.mdpi.com
H Tremblay - 2012 - library-archives.canada.ca
Le diabète de type II est une maladie impliquant deux déficiences majeures: la résistance l'insuline et la diminution de sécrétion d'insuline. Afin d'identifier de nouvelles …
Number of citations: 0 library-archives.canada.ca
E Heister - 2010 - search.proquest.com
… Cly-Leu-Phe-Cly and 6hydroxyhexadecanoic acid. Cellular uptake of the complexes by … similar cytotoxicity profile to methotrexate when 6-hydroxyhexadecanoic acid was used as a …
Number of citations: 1 search.proquest.com
A Yoshida - Alcoholism: A Molecular Perspective, 1991 - Springer
Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) isozymes not only play a role in alcohol detoxification, but also participate in metabolism of neurotransmitters, fatty …
Number of citations: 7 link.springer.com
CA Otto, LE Brown, DM Wieland… - Journal of Nuclear …, 1981 - Soc Nuclear Med
MATERIALS AND METHODS Microanalyses were performed commercially. 5 Thin layer chromatography (TLC) was done on precoated, 250-zcellulosetorsilicagelplates.@ TheAG1-…
Number of citations: 70 jnm.snmjournals.org
CA Otto, LE Brown, DM Wieiand, WH Beierwaltes - Arbor - Citeseer
MATERIALS AND METHODS Microanalyses were performed commercially. 5 Thin layer chromatography (TLC) was done on precoated, 250-zcellulosetorsilicagelplates.@ TheAG1-…
Number of citations: 2 citeseerx.ist.psu.edu
CA Murphy - 1997 - search.proquest.com
… The hydrolysis products of cutin include 1 6-hydroxyhexadecanoic acid, TO, 16… and thus perhaps of PCL depolymerase (1 6-hydroxyhexadecanoic acid, Sigma Chemical Co., St. Louis, …
Number of citations: 2 search.proquest.com

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